Product packaging for 2-(1-Methylazetidin-3-yl)ethan-1-amine(Cat. No.:CAS No. 1542210-23-0)

2-(1-Methylazetidin-3-yl)ethan-1-amine

Katalognummer: B1457940
CAS-Nummer: 1542210-23-0
Molekulargewicht: 114.19 g/mol
InChI-Schlüssel: YGSQGWLRGUDBKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-(1-Methylazetidin-3-yl)ethan-1-amine is a secondary amine featuring a four-membered azetidine ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 3-position. Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol (free base) or 187.11 g/mol as the dihydrochloride salt (CAS: 2138367-28-7) . The compound’s SMILES notation is CN1CC(C1)CCN, and its InChIKey is YGSQGWLRGUDBKG-UHFFFAOYSA-N . The azetidine ring introduces steric strain due to its small ring size, which can enhance reactivity compared to larger cyclic amines like piperidine or pyrrolidine. The dihydrochloride salt form is commercially available for pharmaceutical and chemical research, emphasizing its stability and solubility in aqueous systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1457940 2-(1-Methylazetidin-3-yl)ethan-1-amine CAS No. 1542210-23-0

Eigenschaften

IUPAC Name

2-(1-methylazetidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSQGWLRGUDBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(1-Methylazetidin-3-yl)ethan-1-amine, also known by its chemical name and CAS number 1542210-23-0, is a compound of increasing interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular structure of this compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The compound can be represented as follows:

PropertyValue
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
CAS Number1542210-23-0
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , enhancing the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is similar to that of other psychoactive compounds, indicating potential applications in treating mood disorders.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

1. Antidepressant Effects
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. For instance, a comparative analysis of various azetidine derivatives revealed that certain modifications can enhance their efficacy in reducing depressive behaviors in rodents.

2. Neuroprotective Properties
Research indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways. In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by oxidative agents.

3. Antimicrobial Activity
Preliminary assays have suggested that this compound may possess antimicrobial properties against specific bacterial strains, although further studies are needed to confirm these findings.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Antidepressant Activity
In a controlled study involving mice, administration of varying doses of this compound resulted in significant reductions in immobility time during forced swim tests, a standard measure of antidepressant activity. The results indicated a dose-dependent effect, with higher doses yielding more pronounced behavioral improvements.

Case Study 2: Neuroprotection
A study assessing neuroprotective effects involved exposing neuronal cultures to oxidative stressors. Treatment with this compound significantly decreased markers of apoptosis compared to untreated controls, suggesting a protective role against oxidative damage.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that 2-(1-Methylazetidin-3-yl)ethan-1-amine has potential applications in several areas:

1. Central Nervous System Modulation
Studies have suggested that compounds containing azetidine structures may act as modulators of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Preliminary investigations have shown that this compound could interact with various receptors in the brain, leading to therapeutic effects.

2. Anticancer Research
The compound has been explored for its ability to inhibit specific cancer-related targets. For instance, it has been identified as a potential inhibitor for the ENL YEATS domain, which is essential in the maintenance of mixed-lineage leukemia. Inhibitors derived from this compound exhibited strong selectivity and effectiveness in reducing leukemia cell growth, indicating its potential as a lead compound for cancer therapeutics .

3. Drug Discovery
The unique properties of this compound make it an attractive candidate for drug discovery initiatives. Its ability to serve as a scaffold for the development of new therapeutic agents can be exploited in creating selective inhibitors for various biological targets.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: ENL YEATS Domain Inhibition
In a study aimed at developing selective small molecule inhibitors for the ENL YEATS domain, derivatives of this compound were synthesized and evaluated for their inhibitory activity against leukemia cells. The results demonstrated significant efficacy in reducing cell viability when combined with other therapeutic agents .

Case Study 2: Neurotransmitter Interaction
Research involving interaction studies revealed that this compound could bind effectively to neurotransmitter receptors, suggesting its potential use in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Structural Features Biological/Pharmacological Relevance References
This compound C₆H₁₄N₂ 4-membered azetidine ring, methyl group, ethylamine chain Limited data in provided evidence; potential TAAR1 agonist or MAO-B inhibitor (inferred from analogues)
2-(1-Methylpiperidin-4-yl)ethan-1-amine C₈H₁₈N₂ 6-membered piperidine ring, methyl group Synthesized as a MAO-B inhibitor; higher steric bulk reduces ring strain compared to azetidine
2-(1,3-Benzothiazol-2-yl)ethan-1-amine C₉H₁₀N₂S Benzothiazole aromatic system, ethylamine Enhanced π-π stacking potential; used in fluorescent probes or enzyme inhibitors
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine C₇H₁₄N₄ 1,2,4-triazole ring, ethyl/methyl substituents Triazole’s hydrogen-bonding capacity; potential antimicrobial or kinase inhibitor applications
2-(2-Methyl-5-nitroimidazol-1-yl)ethan-1-amine C₆H₁₀N₄O₂ Nitroimidazole pharmacophore Antiparasitic activity (e.g., Carnidazole derivatives)
2-(Thiophen-3-yl)ethan-1-amine C₆H₉NS Thiophene heterocycle, ethylamine TAAR1 agonist candidate for schizophrenia; sulfur enhances metabolic stability

Key Comparative Insights

Azetidine vs. Piperidine Derivatives

  • Bioactivity : Piperidine derivatives (e.g., 2-(1-methylpiperidin-4-yl)ethan-1-amine) are explicitly linked to MAO-B inhibition for Parkinson’s disease , whereas azetidine analogues lack direct evidence in the provided data but may share similar mechanisms.

Aromatic vs. Aliphatic Heterocycles

  • Benzothiazole and Triazole Analogues : The benzothiazole derivative’s aromatic system enables strong intermolecular interactions (e.g., π-π stacking), making it suitable for targeting hydrophobic enzyme pockets . The triazole analogue’s nitrogen-rich structure facilitates hydrogen bonding, often critical in kinase inhibitors .
  • Nitroimidazole Hybrids : The nitro group in 2-(2-methyl-5-nitroimidazol-1-yl)ethan-1-amine confers redox activity, enabling antiparasitic effects via free radical generation .

Pharmacokinetic Considerations

  • Solubility and Stability : The dihydrochloride salt form of this compound improves aqueous solubility compared to free bases like 2-(thiophen-3-yl)ethan-1-amine .
  • Metabolism : Sulfur-containing analogues (e.g., thiophene or benzothiazole derivatives) may exhibit slower hepatic clearance due to reduced cytochrome P450 susceptibility .

Vorbereitungsmethoden

Cyclization via Epichlorohydrin and Amines

A common route to azetidine rings involves cyclization of amino alcohol precursors or halohydrins such as epichlorohydrin with amines. For instance, cyclization of benzhydrylamine with epichlorohydrin under basic conditions (e.g., diisopropylethylamine in ethanol) yields azetidine intermediates that can be further functionalized.

  • Example Process:
    • React benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol.
    • Mesylation of the azetidine hydroxyl intermediate to form a mesylate.
    • Nucleophilic displacement of the mesylate with cyanide ion to introduce a nitrile group.
    • Hydrolysis of the nitrile to carboxylic acid.
    • Hydrogenolytic deprotection to yield the free azetidine amine.

Though this example relates to benzhydryl-substituted azetidines, analogous strategies apply for methyl substitution at the nitrogen.

N-Methylation of Azetidine Nitrogen

N-Methylation can be achieved by:

  • Direct alkylation of azetidine nitrogen using methyl halides under controlled conditions.
  • Reductive amination of azetidine precursors with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).
  • Protection-deprotection strategies where the azetidine nitrogen is temporarily protected, methylated, and then deprotected to yield the N-methyl derivative.

Introduction of Ethanamine Side Chain

The ethanamine substituent at the 3-position can be introduced by:

Representative Synthetic Procedures

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Benzhydrylamine + epichlorohydrin, diisopropylethylamine, EtOH, RT Formation of 1-benzhydrylazetidin-3-ol intermediate
2 Mesylation Methanesulfonyl chloride, base Conversion to azetidin-3-yl mesylate
3 Nucleophilic substitution Sodium cyanide, DMF, RT Formation of azetidine-3-carbonitrile
4 Hydrolysis Aqueous acid, heat Azetidine-3-carboxylic acid intermediate
5 Deprotection Hydrogenolysis, Pd/C, H2, RT Free azetidine amine (N-substituted)
6 N-Methylation Methyl iodide or reductive amination with formaldehyde and NaBH(OAc)3 Formation of N-methylazetidine derivative
7 Ethanamine attachment Nucleophilic substitution or reductive amination 2-(1-Methylazetidin-3-yl)ethan-1-amine formation

Research Findings and Reaction Optimization

  • Base Selection: Lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and potassium hexamethyldisilazide (KHMDS) were tested for metalation steps but showed limited success in azetidine formation; BuLi and mixed lithium-potassium alkoxides produced complex mixtures with low yields.

  • Reaction Temperature: Controlled temperatures (0–40 °C) are critical to avoid side reactions and decomposition during nucleophilic substitutions and mesylation steps.

  • Solvent Effects: Polar aprotic solvents like DMF facilitate nucleophilic substitutions, while ethanol and methanol are preferred for cyclization and hydrogenolysis steps.

  • Purification: Column chromatography on silica gel with methanol/dichloromethane mixtures is effective for isolating pure azetidine amines.

Comparative Data Table of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization + Mesylation + Cyanide displacement Benzhydrylamine, epichlorohydrin, methanesulfonyl chloride, NaCN RT to 40 °C, EtOH, DMF 60–70 Multi-step, scalable to 5,000 L reactors
N-Methylation by Reductive Amination Azetidine precursor, formaldehyde, NaBH(OAc)3 RT, DCM or THF 64 Mild conditions, selective methylation
Direct Alkylation with Methyl Halide Azetidine amine, methyl iodide RT to 50 °C 50–60 Requires careful control to avoid overalkylation
Ethanamine attachment by Nucleophilic Substitution Azetidine-3-mesylate, ethylenediamine 40 °C, DMF 55–65 Efficient for side chain introduction

Q & A

Q. What are the common synthetic routes for 2-(1-Methylazetidin-3-yl)ethan-1-amine, and how are intermediates validated?

The synthesis typically involves reductive amination or nucleophilic substitution of azetidine derivatives. For example:

  • Reductive amination : Reacting 1-methylazetidin-3-one with ethylenediamine under hydrogenation conditions (e.g., Pd/C or NaBH4_4) .
  • Validation : Intermediates are characterized via 1^1H/13^13C NMR, HPLC (≥95% purity), and mass spectrometry. Impurity profiling is critical, especially for azetidine ring-opening byproducts .

Q. How is the compound characterized analytically, and what validation steps ensure reproducibility?

  • Primary techniques : NMR (structural confirmation), HPLC (purity), and high-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Validation : Cross-check with computational NMR predictions (e.g., ChemDraw or ACD/Labs) and retention time consistency across HPLC columns (C18 or HILIC) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the azetidine ring’s conformation influence the compound’s receptor-binding affinity in neurological studies?

The rigid azetidine ring imposes spatial constraints, potentially enhancing selectivity for targets like σ-1 receptors or monoamine transporters. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) can model interactions. Experimental validation via radioligand binding assays (e.g., 3^3H-labeled analogs) is critical .

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., IC50_{50}50​ variability)?

  • Possible causes : Impurity profiles (e.g., residual solvents), assay conditions (pH, temperature), or cell-line variability.
  • Solutions : Reproduce experiments with rigorously purified batches and standardize assay protocols (e.g., ATP levels in cell viability assays) .

Q. What strategies optimize metabolic stability for this compound in preclinical drug development?

  • In vitro assays : Liver microsomal stability tests (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation).
  • Structural modifications : Introduce deuterium at labile C-H bonds or replace the methyl group with a trifluoromethyl moiety to slow metabolism .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Separation methods : Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases.
  • Validation : Polarimetry and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (≥99%) .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagent/ConditionPurposeReference
1NaBH4_4, MeOHReductive amination
2Pd/C, H2_2Hydrogenation of intermediates

Q. Table 2. Analytical Validation Parameters

ParameterMethodAcceptance Criteria
PurityHPLC≥95% (area %)
IdentityHRMSΔ < 5 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylazetidin-3-yl)ethan-1-amine
Reactant of Route 2
2-(1-Methylazetidin-3-yl)ethan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.